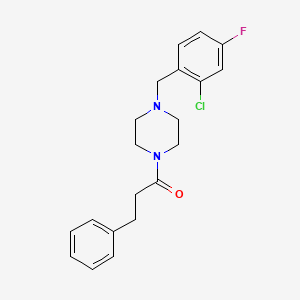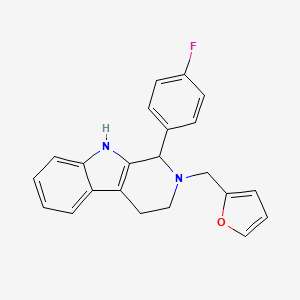![molecular formula C17H19N3O2 B6041642 N-[(Z)-(2-hydroxy-3-methylphenyl)methylideneamino]-2-(2-methylanilino)acetamide](/img/structure/B6041642.png)
N-[(Z)-(2-hydroxy-3-methylphenyl)methylideneamino]-2-(2-methylanilino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Z)-(2-hydroxy-3-methylphenyl)methylideneamino]-2-(2-methylanilino)acetamide is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, biology, and industry. This compound is known for its unique structure, which includes both hydroxy and methyl groups, contributing to its diverse chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(2-hydroxy-3-methylphenyl)methylideneamino]-2-(2-methylanilino)acetamide typically involves the condensation of 2-hydroxy-3-methylbenzaldehyde with 2-methylaniline in the presence of acetic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
Condensation Reaction:
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reactants and solvents, and employing large-scale purification techniques such as column chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Z)-(2-hydroxy-3-methylphenyl)methylideneamino]-2-(2-methylanilino)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against breast, lung, and colon cancer cell lines.
Mécanisme D'action
The exact mechanism of action of N-[(Z)-(2-hydroxy-3-methylphenyl)methylideneamino]-2-(2-methylanilino)acetamide is not fully understood. it is believed to exert its biological activity by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells and microorganisms. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it possesses antioxidant activity, which can help protect cells from oxidative damage.
Comparaison Avec Des Composés Similaires
N-[(Z)-(2-hydroxy-3-methylphenyl)methylideneamino]-2-(2-methylanilino)acetamide can be compared with other similar compounds, such as:
N’- (2-hydroxy-3-methoxybenzylidene)-2- [ (2-methylphenyl)amino]acetohydrazide: Known for its anticancer, antimicrobial, and antifungal properties.
2-Naphthalenecarboxamide, 3-hydroxy-N- (2-methylphenyl)-: Exhibits significant biological activities, including antiviral and anti-inflammatory effects.
Propriétés
IUPAC Name |
N-[(Z)-(2-hydroxy-3-methylphenyl)methylideneamino]-2-(2-methylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-6-3-4-9-15(12)18-11-16(21)20-19-10-14-8-5-7-13(2)17(14)22/h3-10,18,22H,11H2,1-2H3,(H,20,21)/b19-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACKNDOZPSOOJY-GRSHGNNSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=NNC(=O)CNC2=CC=CC=C2C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)/C=N\NC(=O)CNC2=CC=CC=C2C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2-phenylmorpholin-4-yl)[2-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B6041560.png)
![N-{2-[(2,6-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-2-fluorobenzamide](/img/structure/B6041577.png)
![1-(ethylsulfonyl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B6041582.png)

![(2-chloro-6-ethoxy-4-{[2-(2-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B6041597.png)
![1-(4-benzylpiperazin-1-yl)-3-[1-(1H-imidazole-5-carbonyl)piperidin-3-yl]propan-1-one](/img/structure/B6041601.png)
![N-[2-[1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]piperidin-4-yl]pyrazol-3-yl]-4-phenylbutanamide](/img/structure/B6041605.png)

![2-chloro-4-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6041636.png)
![7-(cyclopropylmethyl)-2-(2-pyridin-2-ylsulfanylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6041644.png)
![2-{[3-(dimethylamino)propyl]amino}-1-phenylethanol](/img/structure/B6041649.png)
![2-bromo-N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]benzamide](/img/structure/B6041653.png)
![3-PHENYL-2-(PHENYLIMINO)-5-[(Z)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE](/img/structure/B6041656.png)
![[2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid](/img/structure/B6041660.png)
